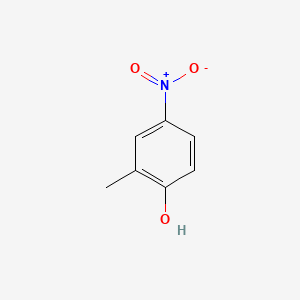

2-Methyl-4-nitrophenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQPMQNHVQVVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073889 | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-53-6 | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105DL35HIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitrophenol (CAS 99-53-6)

This document provides a comprehensive technical overview of 2-Methyl-4-nitrophenol (CAS 99-53-6), also known as 4-Nitro-o-cresol. As a pivotal chemical intermediate, its unique molecular architecture—combining phenolic, methyl, and nitro functionalities—governs its reactivity and utility across diverse scientific and industrial domains. This guide moves beyond a simple recitation of facts to explore the causal relationships between its structure and properties, offering field-proven insights for researchers, chemists, and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound is an organic aromatic compound that presents as a pale yellow to light orange crystalline solid at room temperature, often with a faint, characteristic odor.[1][2] Its structure, featuring a benzene ring substituted with hydroxyl, methyl, and nitro groups, dictates its physical and chemical behavior. The electron-withdrawing nature of the nitro group para to the hydroxyl group significantly influences the molecule's acidity and reactivity.

The molecule is nearly planar, a structural characteristic that has been confirmed by crystal structure analysis.[3][4][5] This planarity facilitates intermolecular interactions, such as O-H···O and C-H···O hydrogen bonds, which link the molecules into a three-dimensional network in the solid state.[4][6]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 99-53-6 | [7] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [8] |

| Appearance | Pale yellow to light orange crystalline solid/powder | [1][9] |

| Melting Point | 93-98 °C | [2][7][9] |

| Boiling Point | ~285-311 °C | [1][2] |

| Density | ~1.32 g/cm³ | [2] |

| pKa | 7.43 (Predicted) | [1][7] |

| Solubility | Sparingly soluble in water (~0.1 g/100 mL at 20°C); readily soluble in organic solvents like ethanol, ether, and acetone. | [1] |

Insight: The predicted pKa of 7.43 indicates that this compound is a weak acid.[1][7] The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa ~10) by stabilizing the resulting phenoxide anion through resonance. This acidity is a critical parameter in designing reactions involving deprotonation of the hydroxyl group.

Synthesis Methodologies: A Mechanistic Approach

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution, with the choice of starting material and reaction conditions being critical for achieving regioselectivity and high yield.

Method 1: Direct Nitration of o-Cresol

The most common historical and industrial approach involves the direct nitration of 2-methylphenol (o-cresol).[1] This reaction is a classic example of electrophilic aromatic substitution where the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing activators, guide the incoming nitronium ion (NO₂⁺).

Causality: The hydroxyl group is a stronger activating group than the methyl group. Therefore, the major product is the one where the nitro group is directed to the para position relative to the powerful hydroxyl director, resulting in this compound. Careful control of reaction temperature is essential to prevent over-nitration and the formation of byproducts like 2-methyl-6-nitrophenol or dinitro derivatives.

Method 2: Oxidation of 2-Methyl-4-nitrosophenol

An alternative route involves the oxidation of 2-methyl-4-nitrosophenol. This method can offer a different impurity profile and may be preferred in certain applications.

This protocol describes a lab-scale synthesis via the oxidation of the corresponding nitroso compound, valued for its relatively mild conditions.[1][10] The self-validating nature of this protocol lies in the visual confirmation of reaction progress (color change) and the straightforward isolation of a crystalline product.

-

Dissolution: Dissolve 15 g of 2-methyl-4-nitrosophenol in a solution containing 150 g of sodium hydroxide (NaOH) and 150 g of potassium ferricyanide (K₃[Fe(CN)₆]) in 3 liters of water.

-

Rationale: A basic medium is required to deprotonate the phenolic starting material, forming the phenoxide which is more susceptible to oxidation. Potassium ferricyanide serves as the oxidizing agent. A large excess is used to drive the reaction to completion.[10]

-

-

Reaction: Allow the solution to stand at room temperature for approximately 48 hours.

-

Rationale: The reaction proceeds slowly at ambient temperature, minimizing potential side reactions that could occur at elevated temperatures.

-

-

Acidification & Extraction: After the reaction period, acidify the solution with sulfuric acid (H₂SO₄). Extract the product multiple times with diethyl ether.

-

Rationale: Acidification protonates the newly formed 2-methyl-4-nitrophenoxide, converting it to the neutral phenol which is more soluble in ether than in the aqueous layer. Repeated extractions ensure maximum recovery.

-

-

Purification: Treat the combined ethereal layers with a 5% sodium hydroxide solution to convert the product back to its sodium salt, separating it from non-acidic impurities. The aqueous layer is then re-acidified with sulfuric acid, causing the purified this compound to precipitate.

-

Rationale: This acid-base extraction is a classic purification technique for phenols, effectively separating them from other organic compounds.

-

-

Isolation: Collect the resulting faintly yellow needles by filtration, wash with cold water, and dry. The expected melting point of the purified product is 93-95 °C.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 99-53-6 [chemicalbook.com]

- 4. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. prepchem.com [prepchem.com]

Spectroscopic data of 2-Methyl-4-nitrophenol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-nitrophenol

Introduction

In the landscape of pharmaceutical development and materials science, the precise and unambiguous characterization of molecular structures is paramount. This compound (C₇H₇NO₃), a nitrophenol derivative, serves as a vital intermediate in various synthetic pathways.[1] Its chemical behavior and reactivity are intrinsically linked to the electronic and steric interplay of its hydroxyl, methyl, and nitro functional groups. A comprehensive understanding of its spectroscopic signature is therefore not merely an academic exercise, but a critical prerequisite for quality control, reaction monitoring, and the development of novel applications.

This guide provides an in-depth analysis of this compound through the principal techniques of modern analytical chemistry: Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the structural basis for the observed spectral features. Each section is designed as a self-validating system, presenting not only the data but also the rigorous protocols required to obtain it, ensuring scientific integrity and reproducibility.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.[2] For this compound, IR spectroscopy is instrumental in confirming the presence of the key -OH, -NO₂, C-H (aromatic and aliphatic), and C=C (aromatic) functionalities.

Experimental Protocol: Thin Solid Film Method

For a solid sample like this compound, obtaining a high-quality spectrum requires minimizing light scattering. The thin solid film method is a rapid and effective technique that avoids the complexities of KBr pellets or Nujol mulls, which can introduce their own spectral artifacts.[3][4]

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 50 mg of this compound into a clean glass vial.[3]

-

Solubilization: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid. The choice of a volatile solvent is critical to ensure its complete evaporation, preventing solvent peaks from obscuring the sample spectrum.[3]

-

Film Deposition: Using a pipette, transfer one or two drops of the resulting solution onto the surface of a single, clean NaCl or KBr salt plate. These materials are chosen for their transparency in the mid-infrared region.[5]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid analyte on the plate. A film that is "just right" will often appear slightly hazy but not opaque.[3]

-

Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer. Ensure the instrument optics are protected from moisture, as the salt plates are water-soluble.[5]

-

Data Acquisition: Collect a background spectrum of the empty beam path. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Data Summary & Interpretation

The FT-IR spectrum of this compound reveals several characteristic absorption bands. The interpretation of these bands provides a vibrational fingerprint of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3400-3200 | Broad, Strong | O-H (Phenolic) | Stretching (H-bonded) |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~2980-2920 | Weak-Medium | C-H (Methyl) | Asymmetric/Symmetric Stretching |

| ~1600-1580 | Strong | C=C (Aromatic) | Ring Stretching |

| ~1520-1500 | Very Strong | N-O (Nitro group) | Asymmetric Stretching |

| ~1350-1330 | Strong | N-O (Nitro group) | Symmetric Stretching |

| ~1250 | Strong | C-O (Phenolic) | Stretching |

In-Depth Analysis:

-

O-H Region: The broad and intense absorption centered around 3300 cm⁻¹ is a definitive indicator of the phenolic hydroxyl (-OH) group. Its broadness is a direct consequence of intermolecular hydrogen bonding in the solid state, which creates a continuum of vibrational energy states.

-

Nitro Group Signatures: The presence of two very strong bands is characteristic of the nitro (-NO₂) group. The higher frequency band (~1510 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~1340 cm⁻¹) is due to the symmetric stretch. These are among the most reliable diagnostic peaks in the spectrum.

-

Aromatic and Aliphatic C-H: Aromatic C-H stretching vibrations appear as medium-intensity bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of signals from C-O stretching, C-H bending, and aromatic ring vibrations. The strong band around 1250 cm⁻¹ is typical for the C-O stretch of a phenol. While complex, the pattern in this region is unique to the molecule and serves as a "fingerprint" for identification.[2]

Visualization: IR Spectroscopy Workflow

Caption: Workflow for obtaining an IR spectrum via the thin solid film method.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals.[6] For conjugated systems like this compound, the π → π* and n → π* transitions are particularly relevant. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are highly sensitive to the molecular structure and solvent environment.

Experimental Protocol: Quantitative Solution Analysis

This protocol is designed to determine the λ_max and molar absorptivity (ε) of the analyte, adhering to the Beer-Lambert Law (A = εbc).[7][8]

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the wavelength range of interest. Ethanol or methanol are common choices for polar aromatic compounds.

-

Stock Solution Preparation: Accurately weigh a small amount (e.g., 10 mg) of this compound and transfer it to a 100 mL volumetric flask. Dissolve the solid in the chosen solvent and dilute to the mark to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in separate volumetric flasks to create samples of varying, known concentrations. This is crucial for constructing a calibration curve and verifying the linear range of the Beer-Lambert Law.

-

Spectrometer Blanking: Fill a quartz cuvette (which is transparent in the UV range) with the pure solvent. Place it in the spectrometer and record a baseline or "blank" spectrum. This step digitally subtracts the absorbance of the solvent and the cuvette itself.[9]

-

Sample Measurement: Starting with the most dilute sample, rinse and fill the cuvette, wipe the optical surfaces, and place it in the spectrometer.[7] Record the absorbance spectrum over the desired range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).[10] Plot a graph of absorbance at λ_max versus concentration for the series of dilutions. The slope of the resulting line, according to the Beer-Lambert law, will be the molar absorptivity (ε), assuming a standard 1 cm path length.

UV-Vis Data Summary & Interpretation

The UV-Vis spectrum of this compound in a polar solvent like ethanol is dominated by strong absorption bands arising from its aromatic system, which is influenced by the electron-donating hydroxyl group and the powerful electron-withdrawing nitro group.

| λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Chromophore |

| ~230 | High | π → π | Benzene Ring |

| ~315-320 | Moderate | π → π | Conjugated System (n-NO₂) |

| ~400 (in basic solution) | Moderate | n → π* | Phenolate-Nitro System |

In-Depth Analysis:

-

The spectrum is characterized by two main absorption bands in neutral solution. The higher energy band (~230 nm) is a π → π* transition associated with the phenyl ring itself.

-

The lower energy, longer wavelength band (~315-320 nm) is also a π → π* transition but is significantly red-shifted (a bathochromic shift). This is due to the extended conjugation between the lone pairs on the phenolic oxygen, the aromatic ring, and the nitro group. This extended system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Effect of pH: In a basic solution, the phenolic proton is removed to form the phenolate anion. This introduces additional lone-pair electrons and enhances the electron-donating ability of the oxygen, leading to a further red shift of the long-wavelength absorption to around 400 nm. This phenomenon, known as a halochromic effect, is a classic indicator of a nitrophenol structure and is often exploited for colorimetric pH indication or quantification.

Visualization: UV-Vis Experimental Logic

References

- 1. This compound | 99-53-6 [chemicalbook.com]

- 2. amherst.edu [amherst.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webassign.net [webassign.net]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. sim4t.com [sim4t.com]

- 9. ossila.com [ossila.com]

- 10. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-4-nitrophenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the solid-state architecture of 2-Methyl-4-nitrophenol (also known as 4-Nitro-o-cresol), a key chemical intermediate and a subject of interest in materials science and pharmacology. We will delve into the synthesis, crystallization, and detailed crystallographic analysis of this compound, focusing on the molecular geometry and the intricate network of intermolecular forces that dictate its crystal packing.

Introduction and Significance

This compound (C₇H₇NO₃) is a nitrophenol derivative with significant applications as a starting material in the synthesis of more complex molecules, such as 2-bromo-4-nitro-6-methylphenol.[1][2] Its presence in diesel exhaust particles and potential vasodilatation activity have also drawn scientific attention.[1] Understanding its three-dimensional structure is paramount for predicting its chemical reactivity, physical properties, and potential biological interactions. The study of its crystal structure reveals a nearly planar molecule, a feature that influences its packing and electronic properties.[1][3][4] This guide offers a detailed exploration of its molecular and supramolecular characteristics, grounded in single-crystal X-ray diffraction data.

Synthesis and Single Crystal Growth

The acquisition of high-quality single crystals is the critical first step for any crystallographic study. The quality of the crystal directly impacts the resolution and reliability of the final structure.

Synthesis of this compound

Several synthetic routes to this compound have been reported.[2][5][6] A common and effective method involves the direct nitration of 2-methylphenol. An alternative approach, reported in the study that yielded the crystallographic data discussed herein, utilizes an ultrasonic-assisted reaction for enhanced efficiency.[3]

Protocol Rationale: The use of zinc chloride as a catalyst facilitates the nitration process. The application of ultrasound provides the necessary activation energy and ensures efficient mixing, often leading to higher yields and shorter reaction times compared to conventional methods.

Crystallization Protocol

The process of growing a single crystal from a synthesized powder is a meticulous process of trial and error, guided by the principles of solubility. The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice.

Methodology: The synthesized this compound product was purified and then dissolved in methanol. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of the solvent at room temperature (294 K).[3] This method allows the concentration of the solute to increase gradually, promoting the formation of a single, well-defined crystal nucleus that can grow to a suitable size without the rapid precipitation that leads to polycrystalline or amorphous solids.

Crystal Structure Analysis

The core of this guide is the detailed analysis of the crystal structure of this compound as determined by single-crystal X-ray diffraction.

Molecular Geometry

The analysis reveals that the this compound molecule is nearly planar.[3][4] The benzene ring (C1-C6) is, by definition, planar. The substituent atoms (O1, O2, O3 from the nitro and hydroxyl groups, N from the nitro group, and C7 from the methyl group) show only minor deviations from this plane, with the largest deviation being 0.112 (3) Å for one of the nitro oxygen atoms.[3] This planarity is a key feature, facilitating efficient packing in the crystal lattice. Bond lengths and angles within the molecule fall within normal, expected ranges.[3]

Caption: Molecular structure of this compound.

Crystallographic Data

The compound crystallizes in the monoclinic system with the space group P2₁/n.[7] This centrosymmetric space group indicates that the crystal lattice is built upon inversion symmetry. A summary of the key crystallographic data is presented below.

| Parameter | Value |

| Chemical Formula | C₇H₇NO₃ |

| Formula Weight | 153.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6210 (11) |

| b (Å) | 8.7420 (17) |

| c (Å) | 14.300 (3) |

| β (°) | 100.71 (3) |

| Volume (ų) | 690.4 (2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 294 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R₁) | 0.054 |

| Weighted R-factor (wR₂) | 0.181 |

| Data Source | [Bi et al., 2009][3][7] |

Supramolecular Assembly and Intermolecular Interactions

The stability of the crystal lattice is not merely a consequence of molecular shape but is dictated by a cooperative network of intermolecular forces. In the crystal of this compound, the molecules are linked into a robust three-dimensional network primarily through O—H⋯O and C—H⋯O hydrogen bonds.[3][4]

-

O—H⋯O Hydrogen Bonds: The strongest of these interactions is the classical hydrogen bond formed between the hydroxyl group (O3—H3A) of one molecule and a nitro group oxygen (O2) of an adjacent molecule. This interaction is a primary driver of the supramolecular assembly.

-

C—H⋯O Hydrogen Bonds: Weaker, non-classical C—H⋯O hydrogen bonds also play a crucial role in stabilizing the crystal structure. Specifically, a hydrogen atom from the methyl group (C7—H7C) interacts with a nitro oxygen atom (O1) on a neighboring molecule.

The geometry of these key interactions is summarized in the table below.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O3—H3A···O2ⁱ | 0.82 | 2.10 | 2.770 (4) | 138 |

| C7—H7C···O1ⁱⁱ | 0.96 | 2.57 | 3.505 (5) | 165 |

| Symmetry Codes: (i) x, y-1, z; (ii) -x-1, -y+1, -z+2 | ||||

| Data Source: [Bi et al., 2009][3][7] |

These interactions create a complex, interconnected network that holds the molecules in a fixed, ordered arrangement, defining the macroscopic properties of the crystal.

Caption: Intermolecular hydrogen bonding network in this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies employed must be robust and reproducible. This section details the workflows for synthesis and structural analysis.

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped for ultrasonic irradiation, combine 2-methylphenol (5.9 g) and zinc chloride (7.4 g) in ethyl acetate (150 ml).[3]

-

Nitration: While subjecting the flask to ultrasound, add nitric acid (5.9 g) dropwise over a period of 3 minutes.[3] The controlled addition is crucial to manage the exothermic nature of the reaction.

-

Workup: Upon completion of the reaction, add water (200 ml) to quench the reaction and dissolve inorganic salts.[3]

-

Extraction & Purification: Separate the organic layer. Evaporate the ethyl acetate to yield the crude product.[3] The product can be further purified by recrystallization. The reported melting point is in the range of 93-98 °C.[1]

Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure is a multi-stage process that translates diffraction patterns into a precise 3D atomic map.

Caption: Workflow for single-crystal X-ray structure determination.

Workflow Justification:

-

Data Collection: An Enraf-Nonius CAD-4 diffractometer was used for data collection.[3] A ψ-scan absorption correction was applied to account for the differential absorption of X-rays by the crystal, ensuring data accuracy.[3]

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97, which are the gold-standard programs for small-molecule crystallography.[3] The structure was solved by 'direct methods,' a powerful algorithm for determining initial atomic positions from the diffraction data. Refinement was performed against F², which is statistically more robust than refining against F. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[3] This is a standard and reliable practice when hydrogen atoms cannot be located precisely from the electron density map.

Conclusion

The crystal structure of this compound is defined by its near-planar molecular geometry and a comprehensive three-dimensional network of intermolecular O—H⋯O and C—H⋯O hydrogen bonds. The monoclinic P2₁/n packing is a result of these directional interactions efficiently organizing the molecules in the solid state. This detailed structural knowledge provides a fundamental basis for understanding the material's properties and for its rational application in chemical synthesis and materials design. The protocols and data presented herein serve as a robust reference for researchers in the chemical and pharmaceutical sciences.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound | 99-53-6 [chemicalbook.com]

- 3. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-nitro-phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Methyl-4-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-methyl-4-nitrophenol in various organic solvents. As a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, understanding its solubility is paramount for process design, purification, and formulation development.[1] This document synthesizes fundamental principles of solubility with practical experimental methodologies and thermodynamic modeling, offering a valuable resource for researchers, chemists, and drug development professionals. Key physicochemical properties, detailed experimental protocols for solubility determination, and the application of thermodynamic models such as the Apelblat and van't Hoff equations are discussed.

Introduction: The Significance of this compound Solubility

This compound (also known as 4-nitro-o-cresol) is a yellow crystalline solid with the molecular formula C₇H₇NO₃.[1] Its molecular structure, featuring a phenolic hydroxyl group, a methyl group, and a nitro group on an aromatic ring, dictates its chemical reactivity and physical properties, including its solubility profile. The compound is sparingly soluble in water but exhibits good solubility in a range of common organic solvents such as ethanol, acetone, and ether.[1]

The solubility of this compound is a critical parameter in various industrial applications:

-

Reaction Medium Selection: Choosing an appropriate solvent in which reactants are soluble is fundamental for optimizing reaction kinetics and yield.

-

Crystallization and Purification: The purification of this compound often relies on crystallization, a process governed by its temperature-dependent solubility in a given solvent.

-

Formulation Development: In the pharmaceutical and agrochemical industries, precise knowledge of solubility is essential for developing stable and effective formulations.

-

Process Design and Scale-up: Accurate solubility data is indispensable for the design of equipment such as reactors and crystallizers, ensuring efficient and safe large-scale production.

This guide will delve into the quantitative aspects of this compound's solubility, providing the necessary tools for its practical application in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| CAS Number | 99-53-6 | |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 93-98 °C | |

| Boiling Point | 255-257 °C (decomposes) | |

| Water Solubility | Sparingly soluble (~0.1 g/100 mL at 20°C) | [1] |

Experimental Determination of Solubility

The accurate determination of solubility is a cornerstone of physical chemistry and chemical engineering. Several methods can be employed, with the choice depending on factors such as the nature of the solute and solvent, the required precision, and available equipment. This section will detail two common and reliable methods: the gravimetric method and UV-Vis spectroscopic analysis.

Gravimetric Method: A Foundational Technique

The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Stir the mixture vigorously for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature must be maintained at the desired value with high precision.

-

After stirring, allow the solution to stand undisturbed for several hours to permit the undissolved solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or further dissolution during sampling.

-

-

Mass Determination:

-

Accurately weigh an empty, dry container (e.g., a glass vial or evaporating dish).

-

Transfer the filtered saturated solution into the weighed container and record the total mass.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.

-

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility by the gravimetric method.

UV-Vis Spectroscopic Method: A High-Throughput Alternative

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration. This should yield a straight line, the equation of which will be used to determine the concentration of unknown samples.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a filtered sample of the saturated supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specific temperature.

-

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable tools for correlating and predicting solubility data. They can reduce the number of experiments required and provide insights into the dissolution process.

The van't Hoff Equation: Understanding the Effect of Temperature

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, related to solubility) and temperature. It allows for the determination of the thermodynamic properties of dissolution, such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution.

The integrated form of the van't Hoff equation is:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

-

x is the mole fraction solubility of the solute

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T, a linear relationship is often observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R. This allows for the calculation of the enthalpy and entropy of solution.

-

A positive ΔH°sol indicates that the dissolution process is endothermic (absorbs heat), and thus solubility increases with increasing temperature.

-

A negative ΔH°sol indicates an exothermic process (releases heat), where solubility decreases with increasing temperature.

The Apelblat Equation: An Empirical Model for Correlation

The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids with temperature. It generally provides a more accurate fit to experimental data over a wider temperature range compared to the simplified van't Hoff equation.

The Apelblat equation is given by:

ln(x) = A + (B / T) + C * ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the equation to experimental solubility data.

These parameters are specific to the solute-solvent system and can be determined using non-linear regression analysis.

Diagram 2: Logical Relationship for Thermodynamic Analysis

Caption: Logical workflow for the thermodynamic analysis of solubility data.

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that has significant implications for its industrial application. This guide has provided a detailed framework for understanding, measuring, and modeling its solubility. By employing robust experimental techniques such as the gravimetric or spectroscopic methods and utilizing thermodynamic models like the van't Hoff and Apelblat equations, researchers and engineers can obtain the critical data needed for process optimization, purification, and formulation. A systematic approach to solubility determination, grounded in both experimental rigor and theoretical understanding, is essential for the successful and safe utilization of this important chemical intermediate.

References

Natural occurrence of nitrophenols in the environment

An In-Depth Technical Guide to the Natural Occurrence of Nitrophenols in the Environment

Abstract

Nitrophenols (NPs) are a class of organic compounds recognized for their environmental significance due to their potential toxicity and persistence. While extensively synthesized for industrial applications, a nuanced understanding of their presence in the environment reveals a complex interplay between direct anthropogenic release and formation through natural processes. This technical guide provides a comprehensive overview for researchers and scientific professionals on the sources, formation pathways, environmental fate, and analytical methodologies pertaining to nitrophenols. We will deconstruct the conventional understanding of NPs as purely synthetic pollutants to explore their atmospheric and biological formation routes, offering a more complete picture of their environmental lifecycle.

Introduction: Redefining "Natural Occurrence"

Historically, nitrophenols have been categorized as manufactured chemicals with no known natural sources.[1][2] They are foundational components in the synthesis of dyes, pharmaceuticals, rubber chemicals, and pesticides.[1][3] However, this perspective is incomplete. While large-scale biogenic production akin to flavonoids or terpenes has not been identified, significant quantities of nitrophenols are introduced into the environment via natural chemical and physical processes acting upon both anthropogenic and naturally occurring precursor compounds. Furthermore, evidence confirms that some microorganisms and plants are capable of synthesizing nitroaromatic compounds.[3]

Therefore, this guide defines "natural occurrence" not as an absence of anthropogenic influence, but as the formation and presence of nitrophenols resulting from environmental processes, including atmospheric chemistry, biodegradation of parent compounds, and direct biosynthesis by living organisms. Understanding these pathways is critical for developing accurate environmental fate models and effective remediation strategies.

Sources and Formation Pathways of Environmental Nitrophenols

The presence of nitrophenols in the environment is not due to a single origin but is a mosaic of direct emissions and secondary formation.

Primary Anthropogenic and Combustion Sources

A baseline understanding of primary sources is essential, as they provide the precursor compounds for subsequent environmental transformations.

-

Industrial Synthesis and Use: The manufacturing and processing industries are primary sources of direct release into soil and water.[1]

-

Vehicle Exhaust: The thermal reaction of fuel with nitrogen oxides in internal combustion engines forms and releases nitrophenols, making traffic activity a major source in urban air.[2][4]

-

Biomass and Coal Combustion: The burning of biomass and coal releases nitrated phenolic compounds directly into the atmosphere.[5]

-

Pesticide Degradation: Many nitrophenols are not applied directly to land but are formed from the environmental breakdown of organophosphate insecticides and other pesticides, such as parathion and fenitrothion.[1][2][6]

Atmospheric Formation: The Environment as a Chemical Reactor

The atmosphere is a significant reactor for the secondary formation of nitrophenols from volatile organic compounds (VOCs). These reactions occur in both the gas phase and the aqueous phase (within cloud and rain droplets).

2.2.1 Gas-Phase Reactions In the presence of nitrogen oxides (NOx), common aromatic hydrocarbons like benzene and toluene (originating from both industrial and natural sources) are oxidized to form nitrophenols.[5] The process is typically initiated by highly reactive hydroxyl (•OH) or nitrate (•NO₃) radicals. The OH-initiated oxidation of benzene and toluene first yields phenol and cresol, respectively, which are then subsequently oxidized and nitrated to produce nitrophenols and methyl-nitrophenols.[5]

2.2.2 Aqueous-Phase Reactions Aqueous-phase chemistry, occurring within cloud droplets, fog, and wet aerosols, is a highly efficient pathway for NP formation.[5][7] The high liquid water content allows for the dissolution of precursors and reactants, facilitating reactions that may be less favorable in the gas phase. For instance, phenol can react with the nitronium ion (NO₂⁺) in water to yield 4-nitrophenol.[5] Field studies have confirmed that the nitration of 2-nitrophenol and 4-nitrophenol within the atmospheric aqueous phase is a likely formation pathway for the more phytotoxic 2,4-dinitrophenol.[8][9] This process is often driven by the photolysis of dissolved nitrite/nitrous acid (NO₂⁻/HONO), highlighting the critical role of sunlight.[8][9] A significant portion of nitrophenols detected in the gas phase may actually be produced via these liquid-phase reactions and later partition back into the air.[7]

Caption: Atmospheric formation pathways of nitrophenols in gas and aqueous phases.

Biosynthesis of Nitroaromatic Compounds

Contrary to the assertion that nitrophenols are exclusively synthetic, a body of evidence shows that various bacteria, fungi, and plants can produce nitroaromatic compounds.[3] While this is a less-studied area compared to atmospheric chemistry, it represents a true "natural" source. For example, the metabolism of 3-nitrophenol by bacteria such as Cupriavidus necator JMP134 involves enzymatic reduction and rearrangement, demonstrating a biological pathway for NP transformation and potential synthesis.[3]

Environmental Distribution, Fate, and Transport

Once formed or released, nitrophenols are distributed across all environmental compartments. Their fate is governed by their physicochemical properties and susceptibility to degradation.

-

Distribution: A non-steady-state equilibrium model predicts that the vast majority of 4-nitrophenol will partition into water (94.6%) and sediment (4.44%), with very small fractions remaining in the air (0.0006%) or soil (0.95%). Despite low atmospheric retention, their continuous formation there makes the atmosphere a critical transport medium, with wet deposition via rain and snow being a primary mechanism for transferring them to terrestrial and aquatic systems.[10]

-

Degradation: The primary degradation processes are photolysis and biodegradation. Photolysis is particularly important in near-surface waters where sunlight penetration is high. Biodegradation is the dominant fate process in soils. The persistence of nitrophenols increases significantly in deeper soil and groundwater where both light and microbial activity are limited.[1]

Table 1: Estimated Environmental Half-Lives of Nitrophenols This table summarizes the time required for the concentration of nitrophenols to decrease by half in different environmental media under typical conditions.

| Environmental Compartment | Degradation Process | Estimated Half-Life | Reference(s) |

| Atmosphere | Photolysis & Deposition | 3–18 days | |

| Surface Water (Fresh) | Photolysis & Biodegradation | 1–8 days | |

| Surface Water (Sea) | Photolysis & Biodegradation | 13–139 days | |

| Topsoil (Aerobic) | Biodegradation | ~1–3 days (4-NP) | |

| Topsoil (Anaerobic) | Biodegradation | ~14 days (4-NP) | |

| Subsoil (Aerobic) | Biodegradation | ~40 days (4-NP) |

Source: Data synthesized from the Toxicological Profile for Nitrophenols.

Nitrophenols have been detected in a wide array of environmental samples, including air, rainwater, cloud water, aerosols, soil, and surface water, confirming their widespread distribution.[10] Concentrations in rainwater can reach levels higher than 1 µg/L for 4-nitrophenol.[11]

Methodologies for Environmental Analysis

Accurate quantification of nitrophenols in complex environmental matrices requires robust analytical methods. The choice of technique depends on the sample matrix, target analytes, and required detection limits. Common methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[12]

A modern, environmentally friendly approach is Stir Bar Sorptive Extraction (SBSE) coupled to thermal desorption GC-MS. This technique offers excellent preconcentration of analytes from water and soil extracts with minimal solvent use.

Experimental Protocol: SBSE-TDU-GC-MS for Nitrophenols in Water

This protocol outlines a validated methodology for the determination of seven nitrophenol compounds in water samples.

Causality and Self-Validation: This protocol is designed to be self-validating. The acetylation step is critical because it derivatizes the polar phenol group, making the analytes more volatile and amenable to GC analysis, which improves peak shape and sensitivity. The use of an internal standard (4-fluoro-2-nitrophenol) corrects for variations in extraction efficiency and instrument response, ensuring accuracy and reproducibility. Recovery studies are performed by analyzing fortified samples to validate the method's accuracy for a specific matrix.

Methodology:

-

Sample Preparation:

-

Collect a 10 mL water sample in a glass vial.

-

Add an internal standard (e.g., 4-fluoro-2-nitrophenol) to a final concentration of 20 ng/mL.

-

Adjust the sample to pH 5 using a phosphate buffer. Rationale: Optimal pH for the subsequent acetylation reaction.

-

Add 1 mL of acetic anhydride and 1.5 g of sodium acetate. Rationale: Acetylation reagents to derivatize the nitrophenols.

-

Stir the sample for 15 minutes at room temperature.

-

-

Stir Bar Sorptive Extraction (SBSE):

-

Introduce a commercially available polydimethylsiloxane (PDMS) stir bar into the vial.

-

Stir the sample at 1000 rpm for 90 minutes. Rationale: The non-polar acetylated nitrophenols partition from the aqueous sample into the PDMS coating of the stir bar, preconcentrating the analytes.

-

-

Analyte Desorption and Analysis:

-

Remove the stir bar, gently rinse with deionized water, and dry with a lint-free tissue.

-

Place the stir bar into a thermal desorption unit (TDU) tube.

-

The TDU rapidly heats the stir bar (e.g., from 40°C to 280°C), transferring the trapped analytes into the GC-MS system. Rationale: Thermal desorption is a solvent-free method for introducing the sample into the GC, aligning with green chemistry principles.

-

Perform analysis using a GC-MS system operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

-

-

Quality Control:

-

Analyze a method blank (reagent water) with each batch to check for contamination.

-

Analyze a fortified matrix sample to determine method recovery and ensure accuracy. Acceptable recoveries typically range from 79-120%.

-

Calculate analyte concentrations based on the calibration curve generated from the internal standard.

-

Caption: Workflow for the analysis of nitrophenols using SBSE-TDU-GC-MS.

Conclusion

The occurrence of nitrophenols in the environment is a multifaceted issue that transcends their identity as simple industrial pollutants. While direct anthropogenic emissions are a major contributor, this guide highlights the critical role of natural environmental processes in their formation and distribution. The atmosphere acts as a chemical reactor, transforming common pollutants into nitrophenols through complex gas- and aqueous-phase reactions. Concurrently, the degradation of widely used pesticides provides a persistent secondary source to soil and water. The emerging understanding of direct biosynthesis by organisms further complicates the picture, confirming that nitrophenols are not entirely foreign to the natural world. For researchers and environmental professionals, this holistic view is paramount for accurately modeling the environmental behavior of these compounds, assessing their ecotoxicological risk, and designing effective, science-based management and remediation strategies.

References

- 1. llojibwe.org [llojibwe.org]

- 2. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. hj.sdu.edu.cn [hj.sdu.edu.cn]

- 6. benchchem.com [benchchem.com]

- 7. ACP - Evaluation of the pathways of tropospheric nitrophenol formation from benzene and phenol using a multiphase model [acp.copernicus.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitrophenols in precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Toxicological profile of 2-Methyl-4-nitrophenol

An In-Depth Technical Guide to the Toxicological Profile of 2-Methyl-4-nitrophenol

Executive Summary

This compound, also known as 4-Nitro-o-cresol, is a significant industrial chemical intermediate used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its aromatic nitro and phenolic structure dictates its chemical reactivity and, consequently, its toxicological profile. This guide provides a comprehensive analysis of the toxicological properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, toxicokinetics, and toxicodynamics, supported by established experimental protocols and mechanistic insights. While comprehensive data for this compound is limited in some areas, this guide synthesizes available information and draws logical inferences from closely related nitrophenolic compounds to present a holistic toxicological assessment.

Physicochemical Properties

The toxicological behavior of a compound is fundamentally linked to its physical and chemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological systems.

| Property | Value | Source |

| CAS Number | 99-53-6 | [1][2][3] |

| Molecular Formula | C₇H₇NO₃ | [1][4][5] |

| Molecular Weight | 153.14 g/mol | [4][5] |

| Appearance | Yellow to light orange crystalline solid/powder | [1][2] |

| Melting Point | 93 - 98 °C | [2][3][6] |

| Solubility | Sparingly soluble in water; readily soluble in ethanol, acetone, and ether. | [1] |

| Synonyms | 4-Nitro-o-cresol, p-Nitro-o-cresol, 2-Hydroxy-5-nitrotoluene | [4][7] |

Toxicokinetics: The Journey Through the Body

Toxicokinetics describes the movement and fate of a chemical within a biological system. Understanding the ADME profile is critical for predicting target organ toxicity and designing effective safety studies. While specific quantitative data for this compound is scarce, the profile can be largely inferred from studies on the broader class of nitrophenols, particularly 4-nitrophenol.[8][9]

-

Absorption: Nitrophenols are rapidly absorbed following oral and dermal exposure.[8][9] The lipophilic nature of the non-ionized form, facilitated by the methyl group, likely enhances its ability to cross biological membranes.

-

Distribution: Upon absorption, nitrophenols are widely distributed throughout the body. Animal studies with 4-nitrophenol show initial high concentrations in the gastrointestinal tract, followed by distribution to the kidneys, liver, and plasma.[8][9]

-

Metabolism: The metabolism of nitrophenols is a critical detoxification process, occurring primarily in the liver. It involves two main phases:

-

Phase I: Reactions mediated by cytochrome P450 enzymes include oxidation to form catechols and reduction of the nitro group to an amino group, forming compounds like 2-amino-4-methylphenol.[8]

-

Phase II: The parent compound and its Phase I metabolites undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.[8]

-

-

Excretion: The water-soluble conjugates are rapidly eliminated from the body, primarily via urine.[8][9] This rapid excretion prevents significant bioaccumulation.

Caption: Generalized toxicokinetic pathway of this compound.

Toxicodynamics: Mechanisms of Toxicity

Toxicodynamics examines the biochemical and physiological effects of toxicants on the body. This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed, a skin and eye irritant, and a respiratory irritant.[2][7]

Acute and Localized Toxicity

-

Oral Toxicity: Classified as Acute Toxicity Category 4, indicating it is harmful if swallowed.[2]

-

Dermal and Ocular Irritation: As a phenolic compound, it can cause significant irritation to the skin and eyes upon direct contact.[1][2]

-

Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[2][10]

Systemic Toxicity

-

Methemoglobinemia: A key concern with nitroaromatic compounds is the induction of methemoglobinemia. The metabolic reduction of the nitro group can lead to intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen. This results in cyanosis, headache, and nausea.[1]

-

Hepato- and Renal Toxicity: Prolonged or high-level exposure may lead to liver and kidney damage, likely due to the metabolic burden of detoxification and the direct cytotoxic effects of the parent compound or its metabolites.[1]

Genotoxicity and Carcinogenicity

-

Genotoxicity: Data for this compound is limited. However, studies on the broader class of nitrophenols have shown mixed results, suggesting they may be clastogenic (causing chromosomal damage) under certain conditions but are generally not mutagenic in bacterial reverse mutation assays.[11] The related isomer, 3-Methyl-4-nitrophenol, showed positive results in an in vitro chromosomal aberration test.[12]

-

Carcinogenicity: There is currently no definitive evidence to classify this compound as a carcinogen.[1] It is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]

Reproductive and Developmental Toxicity

Potential Signaling Pathway Disruption

While the precise molecular targets of this compound are not fully elucidated, research on related nitrophenols provides valuable insights into potential mechanisms of action.

-

Oxidative Stress and Nrf2 Pathway: Studies on 4-nitrophenol have shown that it can induce oxidative stress in testicular cells.[14] This leads to the activation of the Nrf2 antioxidant response pathway, a key cellular defense mechanism against oxidative damage. However, overwhelming this system can lead to apoptosis (programmed cell death).[14]

-

Cell Cycle Regulation: Research on 3-Methyl-4-nitrophenol has indicated it can disrupt the cell cycle in ovarian cells by increasing the expression of cyclin-dependent kinase inhibitors (p21, p27) and decreasing Cyclin D2, which is critical for cell cycle progression.[15]

Caption: Inferred mechanism of toxicity for this compound.

Experimental Protocols for Toxicological Assessment

To ensure the trustworthiness of toxicological data, standardized and validated protocols must be employed. Below are methodologies for key assays relevant to the toxicological profile of this compound.

Protocol: Acute Oral Toxicity (OECD TG 423)

-

Objective: To determine the acute oral toxicity (approximated LD₅₀) of a substance.

-

Methodology:

-

Animal Model: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive.

-

Dosing: Administer this compound, dissolved in a suitable vehicle (e.g., corn oil), by oral gavage. The test proceeds stepwise using starting doses of 300 mg/kg.

-

Procedure:

-

Dose a group of 3 animals at the starting dose.

-

Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects) for at least 14 days.

-

If mortality occurs in 2 or 3 animals, the test is terminated, and the substance is classified.

-

If one or no animals die, the procedure is repeated with 3 additional animals at the same dose or a higher dose, depending on the outcome.

-

-

Data Evaluation: The outcome is the classification of the substance into one of the GHS categories based on the observed mortality at given dose levels. Gross necropsy is performed on all animals at the end of the observation period.

-

Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Test System: Use multiple bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial as some chemicals only become mutagenic after metabolism.

-

Procedure (Plate Incorporation Method):

-

Prepare a series of dilutions of this compound.

-

To molten top agar, add the bacterial culture, the test substance dilution, and either S9 mix or a buffer control.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

-

Conclusion

This compound presents a moderate acute toxicological hazard, characterized by oral toxicity and irritation to the skin, eyes, and respiratory system. The primary systemic concern is the potential for methemoglobinemia, a known effect of nitroaromatic compounds. While data on genotoxicity and reproductive toxicity are not definitive for this specific compound, findings for related isomers suggest these are areas that warrant cautious handling and further investigation. The toxicokinetics are likely characterized by rapid absorption and excretion following metabolic conversion in the liver. A thorough understanding of this profile is essential for implementing appropriate safety measures in industrial settings and for guiding future research into its specific molecular mechanisms of toxicity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. westliberty.edu [westliberty.edu]

- 3. This compound | 99-53-6 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. Toxicological effects of 3-methyl-4-nitrophenol on mouse ovarian and testicular cell proliferation, apoptosis and oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Environmental fate of 2-Methyl-4-nitrophenol

An In-depth Technical Guide to the Environmental Fate of 2-Methyl-4-nitrophenol

Executive Summary

This compound (also known as 4-nitro-o-cresol) is a nitroaromatic compound used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its release into the environment, stemming from manufacturing processes and its potential formation from other parent compounds, necessitates a thorough understanding of its persistence, mobility, and transformation. This guide provides a detailed analysis of the environmental fate of this compound, synthesizing current knowledge on its physicochemical properties, abiotic degradation pathways, and microbial biotransformation routes. We present proposed metabolic pathways based on enzymatic activities observed in closely related analogs, detail experimental protocols for its study, and summarize its ecotoxicological profile. This document is intended for environmental scientists, researchers, and chemical safety professionals engaged in risk assessment and remediation.

Physicochemical Profile and Environmental Mobility

The environmental behavior of this compound is dictated by its inherent chemical and physical properties. It exists as a pale yellow crystalline solid with limited solubility in water, a characteristic that influences its distribution between aqueous and solid environmental matrices.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 99-53-6 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][3] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Appearance | Pale yellow crystalline solid/powder | [1][4] |

| Melting Point | 93 - 98 °C | [2][4] |

| Water Solubility | Sparingly soluble (~0.1 g/100 mL at 20°C) | [1] |

| Vapor Pressure | Low (data not specified) | - |

| Log P (Octanol-Water Partition Coeff.) | 1.67 (estimated) | [5] |

| pKa | Data not specified | - |

The compound's limited water solubility and moderate octanol-water partition coefficient (Log P) suggest a potential for sorption to organic matter in soil and sediment.[5] This partitioning behavior can reduce its bioavailability for microbial degradation but also limit its transport in groundwater. In the atmosphere, nitrophenols are subject to photochemical reactions and physical removal processes like wet and dry deposition, with estimated atmospheric half-lives ranging from 3 to 18 days for related isomers.[6][7]

Abiotic Degradation Pathways

Abiotic processes, primarily photolysis and hydrolysis, contribute to the transformation of this compound in the environment, although their rates can be slow compared to biological processes.

Photodegradation

Direct photolysis in surface waters is a potential degradation route for nitrophenols.[6] UV radiation can induce the homolytic cleavage of the phenolic O-H bond or photo-ionization, leading to the formation of phenoxyl radicals.[8] These reactive species can then undergo further reactions, including polymerization or oxidation, contributing to the compound's degradation. For the structurally similar 3-methyl-4-nitrophenol, the estimated half-life for direct photodegradation in water is 1.35 years, suggesting that this is a slow process.[9] The presence of photosensitizers in natural waters, such as dissolved organic matter, could accelerate this rate through indirect photolysis mechanisms.

Hydrolysis

This compound is generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9).[9][10] The phenoxide ion is a relatively good leaving group, but the C-O bond of the phenol is strong, making hydrolytic cleavage unlikely without extreme conditions or catalytic assistance. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.[9]

Biodegradation: The Primary Dissipation Route

Microbial degradation is the most significant process for the complete removal of this compound from the environment. Both aerobic and anaerobic pathways have been elucidated for structurally similar compounds, providing a strong basis for predicting its metabolic fate.

Aerobic Biodegradation

Under aerobic conditions, bacteria have evolved sophisticated enzymatic systems to mineralize nitrophenols. Based on extensive studies of p-nitrophenol (PNP) and 3-methyl-4-nitrophenol (3M4NP), the degradation of this compound is likely initiated by a monooxygenase-catalyzed reaction.[11][12]

A key organism, Burkholderia sp. strain SJ98, has been shown to degrade 3M4NP using enzymes also responsible for PNP catabolism.[12] This provides a robust model for the degradation of this compound. The proposed pathway involves two main steps before aromatic ring cleavage:

-

Oxidative Denitrification: A monooxygenase, such as p-nitrophenol 4-monooxygenase (PnpA), catalyzes the initial attack on the aromatic ring, replacing the nitro group with a hydroxyl group. This reaction forms 2-methyl-1,4-benzoquinone and releases nitrite (NO₂⁻).[12]

-

Reduction: The resulting benzoquinone is then reduced by a 1,4-benzoquinone reductase (like PnpB) to form 2-methylhydroquinone.[12]

-

Ring Cleavage: The 2-methylhydroquinone is subsequently cleaved by a dioxygenase, opening the aromatic ring and feeding the resulting intermediates into central metabolic pathways like the TCA cycle for complete mineralization.[12][13]

Anaerobic Biodegradation

In the absence of oxygen, a different set of microbial strategies is employed. While direct data for this compound is scarce, the anaerobic degradation of p-cresol (4-methylphenol) by sulfate-reducing bacteria like Desulfobacterium cetonicum serves as an excellent model.[14][15] This pathway does not involve oxidation of the methyl group but rather its activation through addition to fumarate.

The proposed anaerobic pathway is as follows:

-

Fumarate Addition: The methyl group of this compound is activated by the enzymatic addition to a molecule of fumarate, forming a substituted benzylsuccinate derivative.[14][16]

-

β-Oxidation: The resulting succinate derivative undergoes a series of reactions analogous to β-oxidation to form a benzoyl-CoA intermediate.[14]

-

Reductive Dehydroxylation & Denitrification: The hydroxyl and nitro groups are subsequently removed reductively, ultimately leading to intermediates that can be funneled into central anaerobic metabolism.[17]

Ecotoxicological Profile

This compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] High-level exposure can lead to symptoms such as methemoglobinemia, where the compound interferes with oxygen transport in the blood.[1] There is no definitive evidence classifying it as a carcinogen.[4] Its ecotoxicity is a significant concern, as its presence in aquatic environments can impact a range of organisms. Data for the closely related isomer, 3-methyl-4-nitrophenol, indicates moderate toxicity to aquatic life.[9]

Table 2: Ecotoxicity Data for Methyl-Nitrophenol Isomers

| Organism | Endpoint | Value (mg/L) | Compound | Reference |

| Fish (species not specified) | Acute LC₅₀ | 9.8 | 3-Methyl-4-nitrophenol | [9] |

| Daphnia magna (Water flea) | Acute EC₅₀ | 9.1 | 3-Methyl-4-nitrophenol | [9] |

| Algae (species not specified) | Acute EC₅₀ | 8.6 | 3-Methyl-4-nitrophenol | [9] |

| Daphnia magna (Water flea) | 21-day NOEC (reproduction) | 0.78 | 3-Methyl-4-nitrophenol | [9] |

LC₅₀: Lethal concentration for 50% of the population. EC₅₀: Effective concentration for 50% of the population. NOEC: No-observed-effect concentration.

Experimental Methodologies

To investigate the environmental fate of this compound, particularly its biodegradation, standardized laboratory protocols are essential. These protocols form a self-validating system where the disappearance of the parent compound is directly correlated with the appearance of metabolites and/or microbial growth.

Protocol: Aerobic Biodegradation Shake Flask Study

This protocol outlines a standard batch experiment to assess the aerobic biodegradability of this compound by a pure microbial culture or an environmental consortium.

Objective: To determine the degradation rate of this compound and identify major metabolites.

Materials:

-

Sterile 250 mL Erlenmeyer flasks with foam stoppers.

-

Basal Salts Medium (BSM), sterilized.

-

Stock solution of this compound in a suitable solvent (e.g., methanol), filter-sterilized.

-

Microbial inoculum (e.g., pure culture, activated sludge, or soil slurry).

-

Incubator shaker.

-

HPLC system for analysis.

Procedure:

-

Medium Preparation: Add 100 mL of sterile BSM to each flask.

-

Spiking: Add this compound from the stock solution to achieve the desired final concentration (e.g., 50 mg/L). The solvent volume should be minimal (<0.1% v/v) to avoid toxicity.

-

Inoculation: Inoculate the flasks with the microbial culture (e.g., 1% v/v).

-

Controls: Prepare the following controls:

-

Abiotic Control: Flask with BSM and this compound, but no inoculum (to check for abiotic degradation).

-

Biotic Control: Flask with BSM and inoculum, but no this compound (to monitor background microbial activity).

-

-

Incubation: Place all flasks in an incubator shaker at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm).

-

Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a sample (e.g., 1 mL) from each flask.

-

Sample Preparation: Immediately centrifuge the sample to remove microbial cells. Collect the supernatant for chemical analysis.

-

Analysis: Analyze the supernatant using HPLC to quantify the concentration of this compound and detect the formation of potential metabolites.

Protocol: Analytical Quantification by HPLC

Objective: To quantify the concentration of this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 318 nm for nitrophenols).

-

Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.

Conclusion